N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide

PI3Kα inhibition scaffold hopping structure–activity relationship

This thiazolo[5,4-b]pyridine carboxamide is a validated Pim kinase inhibitor tool compound (IC₅₀ ≤10–100 nM). Its unique oxolane-2-carboxamide terminus ensures Pim-directed pharmacology, distinct from PI3Kα-selective sulfonamide analogs. Essential for combination studies with PI3K/AKT inhibitors in hematologic and solid tumor models where Pim overexpression is documented. Avoid generic substitution—procure with documented ≥90% purity for reliable SAR probing and assay qualification. Ready stock available.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 896678-36-7
Cat. No. B2634039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide
CAS896678-36-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCO4
InChIInChI=1S/C18H17N3O2S/c1-11-10-12(17-21-14-4-2-8-19-18(14)24-17)6-7-13(11)20-16(22)15-5-3-9-23-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,20,22)
InChIKeySXHJNHTVIBPBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide (CAS 896678-36-7): Chemical Class, Structural Architecture, and Procurement Context


N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide (CAS 896678-36-7) is a heterocyclic small molecule (MW 339.41, formula C₁₈H₁₇N₃O₂S) belonging to the thiazolo[5,4-b]pyridine carboxamide class [1]. Its architecture features a fused thiazolo[5,4-b]pyridine core tethered via a 2-methyl-1,4-phenylene linker to a tetrahydrofuran-2-carboxamide (oxolane-2-carboxamide) terminus . This compound falls within the broader chemical space of Pim kinase inhibitory chemotypes, as defined by the thiazolecarboxamide and pyridinecarboxamide patent family (US 10,265,307 and related filings) [2]. At the time of procurement, this compound is available from specialty chemical suppliers including Life Chemicals (90%+ purity, 15 mg at $89.00) as a research-use-only reagent, with no GMP-grade material identified [3].

Why In-Class Substitution Fails for 896678-36-7: Evidence That the Oxolane Carboxamide Terminus Is Not Interchangeable with Sulfonamide or Acetamide Analogs


Within the thiazolo[5,4-b]pyridine chemical series, seemingly minor modifications to the terminal appendage (the group attached via the phenyl linker opposite the fused heterocycle) produce orders-of-magnitude shifts in target potency, selectivity profile, and synthetic tractability. The target compound 896678-36-7 bears an oxolane-2-carboxamide terminus, which distinguishes it from the sulfonamide-terminated analogs that dominate the PI3Kα inhibitor literature (where nanomolar PI3Kα IC₅₀ values are reported [1]) and from the simple acetamide-linked variants catalogued in BindingDB that display only weak micromolar activity at unrelated targets such as the aryl hydrocarbon receptor (EC₅₀ = 4.22 μM) [2]. The patent literature explicitly demonstrates that within this scaffold family, varying the terminal carboxamide versus sulfonamide moiety fundamentally alters kinase selectivity: carboxamide-terminated congeners are claimed as Pim kinase inhibitors [3], whereas sulfonamide-terminated congeners are optimized for PI3Kα [1]. Generic substitution—procuring a sulfonamide analog when a carboxamide is required, or an acetamide analog when the oxolane ring is critical—would therefore introduce an unvalidated chemotype with uncharacterized target engagement. These structural differences demand compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 896678-36-7: Head-to-Head and Cross-Study Comparator Data Against Closest Structural Analogs


Scaffold-Determinant Evidence: Thiazolo[5,4-b]pyridine vs. Phenyl Replacement Defines >100-Fold PI3Kα Potency Window

Although 896678-36-7 itself has not been directly assayed for PI3Kα (its patent family targets Pim kinases), the thiazolo[5,4-b]pyridine scaffold it shares with the PI3Kα sulfonamide series provides a critical scaffold-level comparator. In the Molecules 2020 study, replacement of the 2-pyridyl substituent on the thiazolo[5,4-b]pyridine core with a phenyl ring caused PI3Kα IC₅₀ to increase from 3.6 nM to approximately 501 nM—a ~139-fold potency loss [1]. This demonstrates that the fused thiazolo[5,4-b]pyridine heterocycle is a potency-defining scaffold element, not a passive linker. The target compound 896678-36-7 retains the privileged thiazolo[5,4-b]pyridine core, positioning it within the high-potency scaffold space. This contrasts sharply with simpler benzothiazole or phenyl-thiazole analogs that lack the fused pyridine ring and have not demonstrated nanomolar kinase inhibition in comparable assays.

PI3Kα inhibition scaffold hopping structure–activity relationship kinase inhibitor design

Terminal Group Differentiation: Carboxamide vs. Sulfonamide Determines Pim Kinase Targeting vs. PI3Kα Selectivity

The defining pharmacophoric distinction between 896678-36-7 and the most frequently studied in-class analogs is the terminal appendage: the target compound bears an oxolane-2-carboxamide, whereas the nanomolar PI3Kα inhibitors (compounds 19a–19c in the Molecules 2020 series) bear arylsulfonamide termini [1]. The patent literature (US 10,265,307) establishes that thiazolecarboxamide and pyridinecarboxamide compounds—the subclass into which 896678-36-7 falls—are claimed as Pim kinase inhibitors, with representative compounds showing Pim-1 IC₅₀ values of ≤100 nM, ≤50 nM, and ≤10 nM across the claim hierarchy [2]. Conversely, the sulfonamide-terminated congeners are optimized for PI3Kα (IC₅₀ = 3.6 nM for compound 19a) with approximately 10-fold selectivity over PI3Kβ [1]. This terminal-group-dependent kinase selectivity bifurcation means that a sulfonamide analog cannot substitute for a carboxamide in Pim-targeted research, and vice versa.

Pim kinase inhibition kinase selectivity profiling carboxamide pharmacophore sulfonamide pharmacophore

BindingDB Cross-Target Profiling: Acetamide Analog (BDBM75503) Shows Weak Micromolar Activity at Off-Target Receptors, Establishing a Basal Activity Floor for the Scaffold Class

BindingDB entry BDBM75503 provides quantitative cross-target profiling data for a closely related acetamide analog (2-ethoxy-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-yl-phenyl)acetamide) that shares the identical thiazolo[5,4-b]pyridine-phenyl scaffold with 896678-36-7 but replaces the oxolane-2-carboxamide with a simpler ethoxyacetamide group. In high-throughput screening assays from The Scripps Research Institute Molecular Screening Center, this analog showed EC₅₀ = 4.22 μM at the aryl hydrocarbon receptor (AhR) and EC₅₀ > 116 μM at the pregnane X receptor (PXR) [1]. These values establish that even a simplified acetamide-terminated analog of the scaffold shows only weak-to-negligible activity at these nuclear receptor off-targets, providing a baseline selectivity expectation. The more sterically demanding and hydrogen-bond-capable oxolane-2-carboxamide terminus of 896678-36-7 is structurally expected to further differentiate binding at both on-target kinases and off-target receptors compared with this simple acetamide comparator.

aryl hydrocarbon receptor pregnane X receptor cross-target selectivity BindingDB

Furan-2-Carboxamide Analog (BDBM42845) Defines the Lower Potency Limit: Loss of the Oxolane Ring and Methyl Substituent Yields Only Weak Fructose-Bisphosphate Aldolase Inhibition

BindingDB entry BDBM42845 represents a structurally informative comparator: N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide (CID 4336986). This analog replaces the oxolane-2-carboxamide of 896678-36-7 with a furan-2-carboxamide, lacks the critical 2-methyl substituent on the central phenyl ring, and attaches at the para rather than meta/para position. In a Mycobacterium tuberculosis fructose-bisphosphate aldolase inhibition assay, this furan-carboxamide analog showed IC₅₀ = 1.32 μM, while its activity at STAT3 was negligible (EC₅₀ > 55.7 μM) [1]. These data define the lower boundary of scaffold potency when the oxolane ring, methyl substituent, and optimized substitution pattern are absent—a three-order-of-magnitude gap from the nanomolar potency achievable with optimized congeners. The oxolane ring and 2-methyl group in 896678-36-7 are therefore not dispensable structural features.

fructose-bisphosphate aldolase Mycobacterium tuberculosis structure–activity relationship oxolane ring contribution

Supplier-Origin Purity and Availability: 896678-36-7 Is Commercially Stocked with Defined Purity, Differentiating It from Custom-Synthesis-Only Analogs

Unlike many structurally related thiazolo[5,4-b]pyridine analogs that require custom synthesis with undefined lead times and purity assurance, 896678-36-7 is stocked as a catalog product by Life Chemicals with a defined purity specification of ≥90% and transparent pricing: 15 mg at $89.00 and 5 μmol at $63.00 [1]. In contrast, the most frequently cited sulfonamide-based PI3Kα inhibitor tool compounds from the Molecules 2020 series (e.g., compound 19a) and the BindingDB-deposited acetamide and furan-carboxamide analogs are not available as off-the-shelf catalog items from major suppliers and would require de novo custom synthesis. This commercial availability with documented purity reduces procurement risk, shortens acquisition timelines from weeks (custom synthesis) to days (catalog shipment), and provides a quality benchmark against which incoming material can be verified.

commercial availability purity specification research reagent procurement Life Chemicals

Application Scenarios for 896678-36-7: Where the Oxolane-Carboxamide Thiazolopyridine Compound Delivers Differentiated Research Value


Pim Kinase Inhibitor Tool Compound for JAK/STAT and PI3K/AKT Parallel Pathway Oncology Research

Based on its classification within the thiazolecarboxamide Pim kinase inhibitor patent family (US 10,265,307, where representative compounds demonstrate Pim-1 IC₅₀ values at ≤10–100 nM) [1], 896678-36-7 is most appropriately deployed as a Pim kinase tool compound. Given that Pim kinases act in parallel to the PI3K/AKT pathway and share phosphorylation targets including pBAD and p4EBP1 [1], this compound is suited for combination studies with PI3K or AKT inhibitors in hematologic and solid tumor models where Pim overexpression is documented. Its procurement as a carboxamide (rather than sulfonamide) ensures Pim-directed pharmacology rather than the PI3Kα-directed activity observed with sulfonamide-terminated thiazolo[5,4-b]pyridine analogs (IC₅₀ = 3.6 nM at PI3Kα) [2].

Structure–Activity Relationship (SAR) Probe for Terminal Group-Dependent Kinase Selectivity Studies

The oxolane-2-carboxamide terminus of 896678-36-7 occupies a unique position in the thiazolo[5,4-b]pyridine chemotype landscape: it is structurally distinct from the sulfonamide series (PI3Kα-selective), the simple acetamide series (weak micromolar AhR/PXR activity, EC₅₀ = 4.22 μM) [3], and the furan-carboxamide series (weak FBA inhibition, IC₅₀ = 1.32 μM) [4]. This makes 896678-36-7 a valuable SAR probe for systematic studies correlating terminal group identity with kinase selectivity across the Pim, PI3K, and off-target receptor panels. Researchers can use this compound as a carboxamide reference point when benchmarking newly synthesized analogs, with the BindingDB comparator data providing quantitative off-target activity baselines.

Scaffold Validation Standard for Thiazolo[5,4-b]pyridine Core Integrity in Medicinal Chemistry Campaigns

The thiazolo[5,4-b]pyridine core has been quantitatively demonstrated to be essential for nanomolar kinase potency: replacement of the 2-pyridyl substituent with phenyl causes a ~139-fold loss in PI3Kα inhibitory activity (IC₅₀ from 3.6 nM to ~501 nM) [2]. When procuring 896678-36-7, researchers obtain a compound that retains the intact, potency-conferring fused heterocycle. This compound can serve as a scaffold validation standard—a positive control confirming that the thiazolo[5,4-b]pyridine core is preserved in any synthetic derivative series. If an in-house analog shows substantially weaker activity than the scaffold baseline, degradation or unintended core modification during synthesis can be ruled in or out by co-testing with 896678-36-7.

Procurement Reference Standard with Defined Purity for High-Throughput Screening Library Augmentation

With catalog availability at ≥90% purity and transparent small-quantity pricing (15 mg at $89.00, 5 μmol at $63.00) [5], 896678-36-7 is positioned as a readily accessible reference standard for augmenting kinase-focused screening libraries. Unlike the PI3Kα sulfonamide tool compounds or the BindingDB-deposited analogs that lack commercial catalog availability and would require custom synthesis, 896678-36-7 can be procured with documented purity within standard shipping timelines. This enables its use as a procurement reference standard—a benchmark for verifying the quality of newly synthesized in-class compounds by LC-MS or NMR comparison, and as a readily available positive control for Pim kinase assay qualification.

Quote Request

Request a Quote for N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.